molecular formula C14H15FN6O2 B2972538 2-(4-(2-Fluorophenyl)piperazin-1-yl)-5-nitropyrimidin-4-amine CAS No. 1252128-82-7

2-(4-(2-Fluorophenyl)piperazin-1-yl)-5-nitropyrimidin-4-amine

Cat. No.: B2972538
CAS No.: 1252128-82-7
M. Wt: 318.312
InChI Key: FOBKHESONXSQKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(2-Fluorophenyl)piperazin-1-yl)-5-nitropyrimidin-4-amine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a piperazine ring substituted with a fluorophenyl group and a nitropyrimidinylamine moiety, making it a versatile molecule for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-Fluorophenyl)piperazin-1-yl)-5-nitropyrimidin-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine group.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine) and Lewis acids (AlCl3).

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Introduction of various functional groups onto the fluorophenyl ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(2-Fluorophenyl)piperazin-1-yl)-5-nitropyrimidin-4-amine stands out due to its specific inhibition of nucleoside transporters and its potential for further functionalization through various chemical reactions. Its unique structure allows for diverse applications in multiple fields of research.

Properties

IUPAC Name

2-[4-(2-fluorophenyl)piperazin-1-yl]-5-nitropyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN6O2/c15-10-3-1-2-4-11(10)19-5-7-20(8-6-19)14-17-9-12(21(22)23)13(16)18-14/h1-4,9H,5-8H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOBKHESONXSQKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=NC=C(C(=N3)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.